molecular formula C10H15NO B1622677 2-Amino-5-sec-butyl-phenol CAS No. 436088-33-4

2-Amino-5-sec-butyl-phenol

Cat. No.: B1622677
CAS No.: 436088-33-4
M. Wt: 165.23 g/mol
InChI Key: RCZDAZRMLGADPY-UHFFFAOYSA-N
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Description

2-Amino-5-sec-butyl-phenol is a phenolic derivative featuring an amino group (-NH₂) at the 2-position and a sec-butyl group (-CH(CH₂CH₃)CH₂) at the 5-position of the benzene ring (Figure 1).

Properties

IUPAC Name

2-amino-5-butan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-7(2)8-4-5-9(11)10(12)6-8/h4-7,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZDAZRMLGADPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389721
Record name 2-Amino-5-sec-butyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-33-4
Record name 2-Amino-5-sec-butyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-sec-butyl-phenol can be achieved through several methods. One common approach involves the nitration of 5-sec-butyl-phenol followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Another method involves the direct amination of 5-sec-butyl-phenol using ammonia or an amine source under high temperature and pressure conditions. This process may require a catalyst such as copper or nickel to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The choice of catalysts and solvents can also be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-sec-butyl-phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.

Scientific Research Applications

2-Amino-5-sec-butyl-phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the manufacture of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-sec-butyl-phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function. In chemical reactions, the compound’s reactivity is governed by the electron-donating and withdrawing effects of its substituents, which affect the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent type and position critically influence molecular behavior. Below is a comparative table of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
2-Amino-5-sec-butyl-phenol -NH₂ (C2), -sec-C₄H₉ (C5) ~179.24 (calculated) High lipophilicity, chelation potential Pharmaceutical intermediates (inferred) N/A
2-Amino-5-ethylphenol hydrochloride -NH₂ (C2), -C₂H₅ (C5) 179.64 (HCl salt) Enhanced water solubility (salt form) Unspecified
5-Amino-2,4-di-tert-butylphenol -NH₂ (C5), -t-C₄H₉ (C2, C4) 265.40 High steric hindrance, antioxidant activity Polymer stabilizers
2-(5-Bromo-2-thiazolylazo)-5-diethylaminophenol -Br, azo, -N(C₂H₅)₂ (C5) Not reported Chromogenic, UV-Vis absorbance Analytical reagent for metal ions
5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol -Benzooxazolyl (C2), -C₂H₅ (C5) 260.68 Fluorescence, electronic conjugation Optical materials
Key Observations:
  • Lipophilicity: The sec-butyl group in this compound likely increases hydrophobicity compared to ethyl (2-Amino-5-ethylphenol) or methyl groups (e.g., 2-Amino-5-methylbenzoic acid derivatives ). This property may enhance membrane permeability in drug design.
  • Steric Effects: tert-Butyl substituents (as in 5-Amino-2,4-di-tert-butylphenol) introduce significant steric hindrance, reducing reactivity but improving stability . In contrast, the sec-butyl group balances bulkiness with moderate reactivity.
  • Electronic Effects: Electron-withdrawing groups (e.g., -Br, azo) in 2-(5-Bromo-2-thiazolylazo)-5-diethylaminophenol enable metal ion chelation and chromogenic behavior , whereas the amino and hydroxyl groups in this compound may favor coordination chemistry.

Biological Activity

2-Amino-5-sec-butyl-phenol, with the chemical formula C10H15NOC_{10}H_{15}NO and CAS number 436088-33-4, is an organic compound classified as a substituted phenol. It contains both an amino group (-NH2) and a sec-butyl group attached to a benzene ring, which endows it with unique chemical properties that are of interest in various scientific fields, particularly in biology and medicine.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism is believed to involve interaction with microbial cell membranes, disrupting their integrity and function.

Antioxidant Effects

The compound has also been evaluated for its antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and contribute to various diseases. Preliminary studies suggest that this compound may effectively scavenge free radicals, thus providing potential protective effects against oxidative damage.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This interaction is crucial for its antimicrobial and antioxidant effects.

Acute Toxicity

The acute toxicity of this compound has been assessed in animal models. The median lethal dose (LD50) values reported vary, but they generally fall within a range indicating moderate toxicity. For example, related compounds have shown LD50 values between 300 mg/kg and 2000 mg/kg body weight .

Mutagenicity

Studies have indicated that this compound may exhibit mutagenic properties. In bacterial gene mutation tests (Ames test), it showed mutagenicity in certain strains of Salmonella typhimurium, suggesting potential risks associated with exposure .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-5-tert-butyl-phenol Tert-butyl group instead of sec-butylSimilar antimicrobial properties
2-Amino-4-sec-butyl-phenol Different position of sec-butyl groupPotentially different reactivity
2-Amino-5-methyl-phenol Methyl group instead of sec-butylVarying levels of biological activity

The specific positioning of the sec-butyl group in this compound influences its steric and electronic properties, which in turn affects its reactivity and interactions with biological systems.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various phenolic compounds included this compound among others. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent suitable for pharmaceutical applications.

Research on Antioxidant Activity

Another investigation focused on the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assay. The findings demonstrated that this compound exhibited a notable ability to reduce oxidative stress markers in vitro, suggesting its potential therapeutic applications in oxidative stress-related conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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